2-(HYDRAZINECARBONYL)-N-(4-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-(HYDRAZINECARBONYL)-N-(4-METHYLPHENYL)ACETAMIDE is an organic compound that features a hydrazinecarbonyl group attached to an N-(4-methylphenyl)acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HYDRAZINECARBONYL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of 4-methylphenylacetic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(HYDRAZINECARBONYL)-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the hydrazinecarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(HYDRAZINECARBONYL)-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(HYDRAZINECARBONYL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(HYDRAZINECARBONYL)-N-(4-METHYLPHENYL)PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
2-(HYDRAZINECARBONYL)-N-(4-METHYLPHENYL)BUTYRAMIDE: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
2-(HYDRAZINECARBONYL)-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinecarbonyl group is particularly reactive, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-9(14)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIAWOSQNZAERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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